![molecular formula C9H11N3S B12999366 6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B12999366.png)
6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif combining a pyridazine ring with a thia-azaspiro scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a bioisostere for other pharmacologically relevant structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane typically involves a multi-step process. One common approach includes the formation of the spirocyclic core through a [2+2] cycloaddition reaction between endocyclic alkenes and an isocyanate .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing the yield and purity of the product. Techniques such as continuous flow chemistry and scalable batch processes are being explored to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere, mimicking the activity of other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that are typically occupied by other bioactive molecules, thereby exerting its effects through competitive inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Shares a similar spirocyclic core but lacks the pyridazine ring.
1-azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere for piperidine
Uniqueness
6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane is unique due to its combination of a pyridazine ring with a thia-azaspiro scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
6-pyridazin-3-yl-2-thia-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H11N3S/c1-2-8(11-10-3-1)12-4-9(5-12)6-13-7-9/h1-3H,4-7H2 |
InChI Key |
DYIYIDUBURBAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1C3=NN=CC=C3)CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


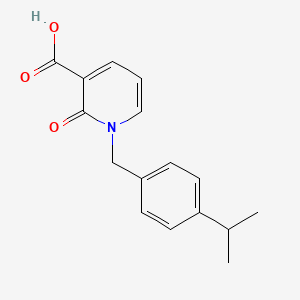
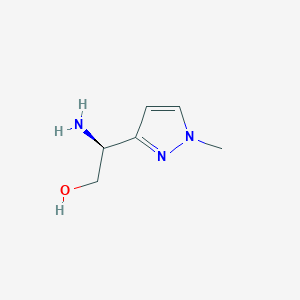
![2-Phenethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B12999297.png)
![2-(2,6-Dichlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B12999298.png)

![[2,3'-Bipyridine]-2'-carboxamide](/img/structure/B12999317.png)
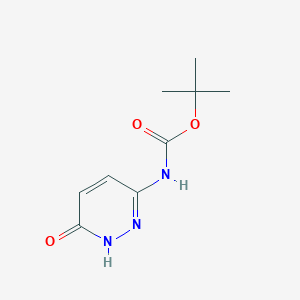

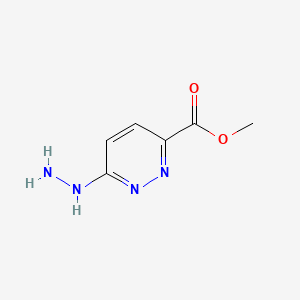
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B12999346.png)
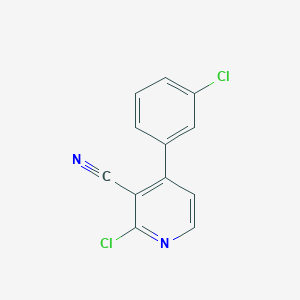
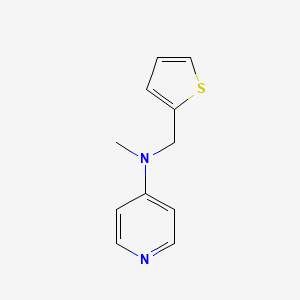
![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12999364.png)

